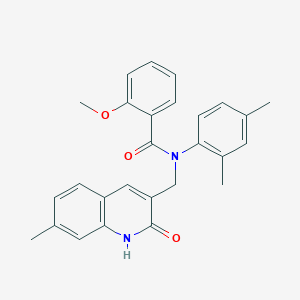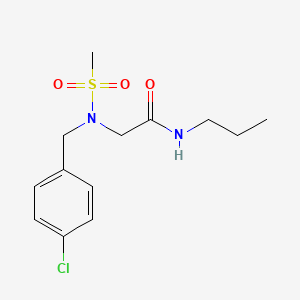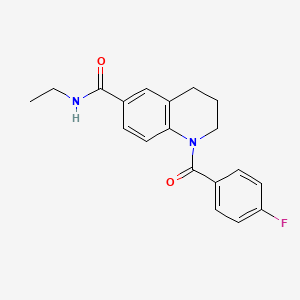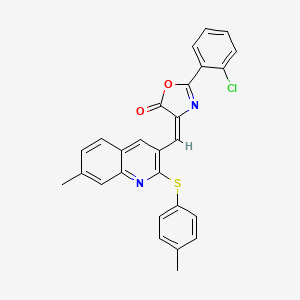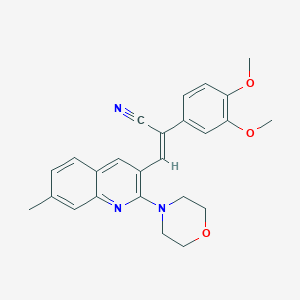
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile, also known as DMQAA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DMQAA belongs to the class of acrylonitrile compounds and has been found to exhibit promising biological activity against various diseases.
作用机制
The mechanism of action of (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile is not fully understood. However, it has been proposed that (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile exerts its biological activity through the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has also been found to inhibit the activity of various enzymes, including topoisomerase II and reverse transcriptase.
Biochemical and Physiological Effects
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from the mitochondria. (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Furthermore, (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective activity.
实验室实验的优点和局限性
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile is also soluble in various solvents, which makes it easy to use in biological assays. However, (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has some limitations for lab experiments. It has low water solubility, which may limit its use in certain biological assays. Furthermore, (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has not been extensively tested in vivo, which may limit its potential as a therapeutic agent.
未来方向
There are several future directions for (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile research. One potential direction is to investigate the use of (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile as a therapeutic agent for cancer and viral infections. Further studies are needed to determine the efficacy of (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile in vivo and to optimize its pharmacokinetic properties. Another potential direction is to investigate the use of (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile as a neuroprotective agent for neurodegenerative diseases. Further studies are needed to determine the mechanism of action of (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile in the brain and to optimize its delivery to the brain. Overall, (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has shown promising biological activity and warrants further investigation as a potential therapeutic agent.
合成方法
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile can be synthesized through a multi-step reaction process, which involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylquinoline-3-carboxaldehyde in the presence of morpholine and acetic acid to form the intermediate compound. The intermediate compound is then treated with acrylonitrile in the presence of a base to yield (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile. The synthesis method for (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has been optimized, and the yield of the compound has been improved.
科学研究应用
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has also been found to possess antiviral activity against hepatitis C virus and dengue virus. Furthermore, (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. (Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholinoquinolin-3-yl)acrylonitrile has also been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholin-4-ylquinolin-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-17-4-5-19-13-20(25(27-22(19)12-17)28-8-10-31-11-9-28)14-21(16-26)18-6-7-23(29-2)24(15-18)30-3/h4-7,12-15H,8-11H2,1-3H3/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYCHZHKIOEVFS-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C3=CC(=C(C=C3)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C(\C#N)/C3=CC(=C(C=C3)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-(7-methyl-2-morpholin-4-ylquinolin-3-yl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7714311.png)
![N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7714313.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7714323.png)
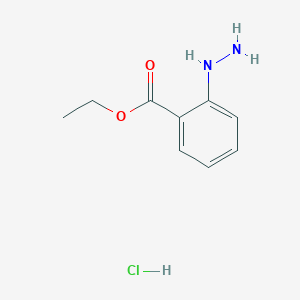


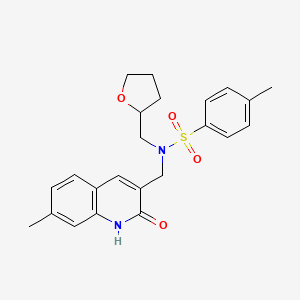
![N-(4-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714402.png)
